molecular formula C17H12N6S B275144 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B275144
M. Wt: 332.4 g/mol
InChI Key: TWRUTHJTXHWYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.

Mechanism of Action

The mechanism of action of 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes or receptors, in order to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile are not well characterized. However, this compound may have effects on various biological processes, such as cell signaling, metabolism, or gene expression.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile is its potential usefulness in various scientific research applications. However, there may be limitations to its use, such as its potential toxicity or limited solubility in certain solvents.

Future Directions

There are many potential future directions for research involving 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. For example, researchers may investigate its effects on specific biological targets or pathways, or explore its potential as a therapeutic agent in the treatment of various diseases. Additionally, new synthetic methods for this compound may be developed in order to improve its properties or increase its yield.

Synthesis Methods

The synthesis of 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile involves the reaction of 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine with 4-chloro-1H-pyrazole-5-carbonitrile in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile has potential applications in various scientific research fields. For example, this compound may be used in the development of new drugs or in the study of biological systems.

properties

Molecular Formula

C17H12N6S

Molecular Weight

332.4 g/mol

IUPAC Name

5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C17H12N6S/c1-10-13(11-5-3-2-4-6-11)14-16(20-9-21-17(14)24-10)23-15(19)12(7-18)8-22-23/h2-6,8-9H,19H2,1H3

InChI Key

TWRUTHJTXHWYTO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=CC=C4

Origin of Product

United States

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